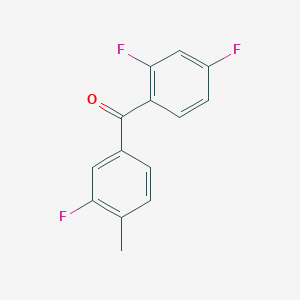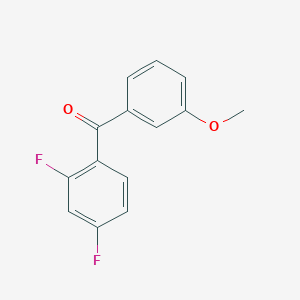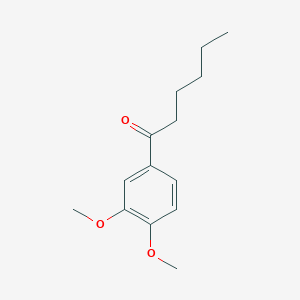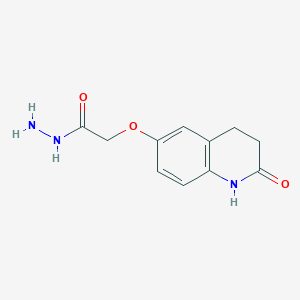
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide
描述
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules
准备方法
The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a domino reaction, which involves the reduction or oxidation followed by cyclization of suitable precursors.
Introduction of the Acetohydrazide Moiety: This step involves the reaction of the tetrahydroquinoline derivative with hydrazine hydrate under appropriate conditions to form the acetohydrazide.
化学反应分析
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe in biological studies to understand the interactions of quinoline derivatives with biological targets.
作用机制
The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphodiesterase, leading to various biological effects such as vasodilation and anti-inflammatory responses . The compound’s hydrazide moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity.
相似化合物的比较
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Tetrahydroisoquinolines: These analogs share a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetohydrazide moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-14-11(16)6-17-8-2-3-9-7(5-8)1-4-10(15)13-9/h2-3,5H,1,4,6,12H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJBXWHALKXVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
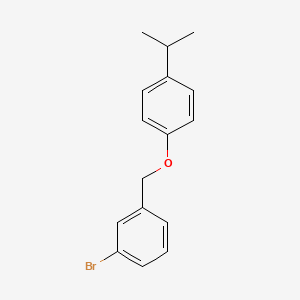
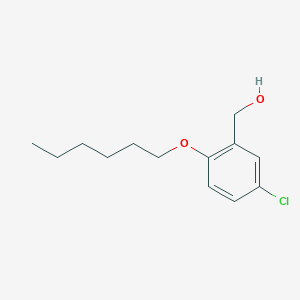
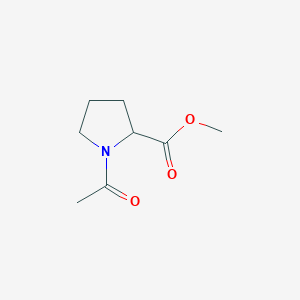
![1-Bromo-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858572.png)
![1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858585.png)
![1-Bromo-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858591.png)
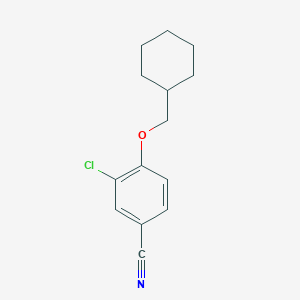
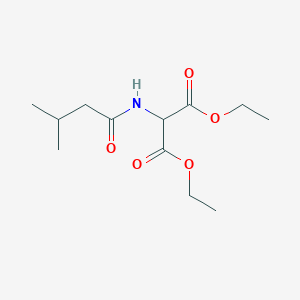
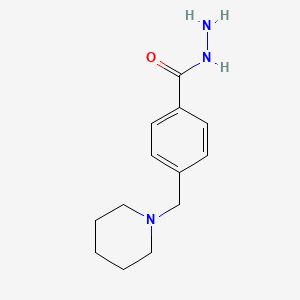
![N-[(4-bromo-2-fluorophenyl)methyl]-N-butylcyclopropanamine](/img/structure/B7858637.png)
![4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7858641.png)
